Propane, 1-acetoxy-2-isocyano-
Description
Propane, 1-acetoxy-2-isocyano- (CAS: 109862-24-0) is a specialized organic compound featuring two functional groups: an acetoxy (ester) group at position 1 and an isocyano (NC) group at position 2 on a propane backbone. It is primarily utilized as an intermediate or building block in organic synthesis, particularly in pharmaceuticals and fine chemicals .
Properties
CAS No. |
109862-24-0 |
|---|---|
Molecular Formula |
C13H11N5OS |
Synonyms |
Propane, 1-acetoxy-2-isocyano- |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Propane, 1-acetoxy-2-isocyano- is utilized in organic synthesis as a versatile building block for creating complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Cyanation Reactions : The isocyanate group can be used to introduce cyanide functionality into organic molecules, which can further undergo transformations to yield valuable intermediates in pharmaceuticals and agrochemicals.
- Cascading Reactions : The compound has been implicated in radical cascade reactions, where it can serve as a precursor for generating reactive intermediates that lead to complex molecular architectures .
Agricultural Chemistry
In agricultural chemistry, propane, 1-acetoxy-2-isocyano- has potential applications as a plant protection agent. Compounds derived from isocyanates are known for their fungicidal properties. For instance:
- Fungicidal Activity : Research indicates that isocyanate derivatives can inhibit the growth of various fungal pathogens, making them suitable candidates for developing new fungicides .
- Plant Growth Regulators : The acetoxy group may enhance the bioactivity of the compound, allowing it to function as a growth regulator in certain agricultural contexts.
Materials Science
In materials science, propane, 1-acetoxy-2-isocyano- can be explored for its potential use in developing novel polymers and materials. The incorporation of isocyanate groups into polymer backbones can lead to:
- Polyurethane Production : Isocyanates are key components in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and elastomers.
- Cross-Linking Agents : The compound may serve as an effective cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.
Data Tables
| Application Area | Specific Use Case | Benefits/Outcomes |
|---|---|---|
| Organic Synthesis | Cyanation reactions | Introduction of cyanide functionality |
| Radical cascade reactions | Formation of complex molecular structures | |
| Agricultural Chemistry | Fungicidal activity | Inhibition of fungal pathogens |
| Plant growth regulators | Enhanced plant growth and protection | |
| Materials Science | Polyurethane production | Versatile applications in coatings and adhesives |
| Cross-linking agent | Improved mechanical properties of polymers |
Case Study 1: Fungicidal Efficacy
A study demonstrated that derivatives of propane, 1-acetoxy-2-isocyano- exhibited significant antifungal activity against Aspergillus niger at low concentrations (0.02% to 0.03%). This finding supports the potential use of isocyanate derivatives as effective fungicides in agricultural practices .
Case Study 2: Polymer Development
Research into the use of isocyanates in polymer chemistry highlighted the role of propane, 1-acetoxy-2-isocyano- as a precursor for synthesizing high-performance polyurethanes. These materials demonstrated enhanced durability and thermal resistance compared to traditional formulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key comparisons between propane, 1-acetoxy-2-isocyano- and related compounds:
Functional Group Analysis
Acetoxy Group vs. Ethers
- Acetoxy (ester) : Introduces polarity and susceptibility to hydrolysis. Likely enhances reactivity in acyl transfer reactions compared to ethers .
- Ether (e.g., 1-ethoxy-2-methylpropane) : Chemically inert under basic conditions, making it suitable as a solvent. Lower reactivity compared to esters .
Isocyano Group vs. Alkane Backbone
- Isocyano (NC): Highly reactive in [2+1] cycloadditions and metal coordination chemistry. This group confers nucleophilic and electrophilic duality, enabling applications in heterocycle synthesis .
- Alkane (e.g., propane): Non-reactive; used for combustion or refrigeration due to stability and low toxicity .
Reactivity and Stability
- Propane, 1-acetoxy-2-isocyano-: Expected to exhibit moderate stability due to the electron-withdrawing acetoxy group, which may stabilize the isocyano moiety. However, isocyano compounds are generally sensitive to moisture and oxidation, necessitating anhydrous handling .
- Ether Analogs (e.g., 1-ethoxy-2-methylpropane) : High stability under neutral conditions but prone to cleavage by strong acids .
Preparation Methods
Formamide Dehydration Route
The most widely documented method for introducing the isocyano group in propane, 1-acetoxy-2-isocyano- involves a two-step sequence starting from a hydroxyl-containing precursor. First, 1,2-propanediol undergoes selective acetylation at the primary hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base, yielding 1-acetoxy-2-hydroxypropane. The secondary hydroxyl group is then converted to an isocyano moiety via formamide intermediacy.
In this step, 1-acetoxy-2-hydroxypropane reacts with formamide and chlorotrimethylsilane (TMS-Cl) under acidic catalysis (e.g., p-toluenesulfonic acid), forming N-(α-hydroxypropyl)formamide. Subsequent dehydration with phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) eliminates water, generating the isocyano group. This method, adapted from analogous TosMIC (toluenesulfonylmethyl isocyanide) syntheses, typically achieves moderate yields (45–60%) due to competing side reactions during dehydration.
Multi-Step Protection and Functionalization
Alternative routes prioritize sequential protection of hydroxyl groups to enhance regioselectivity. For example, 1,2-propanediol may be fully acetylated to 1,3-diacetoxypropane, followed by selective mono-deprotection using enzymatic or chemical methods to regenerate the secondary hydroxyl group. The exposed hydroxyl is then converted to an isocyano group via the formamide pathway described above.
This approach mitigates over-acetylation but introduces complexity in deprotection. Enzymatic methods using lipases offer mild conditions (pH 7–8, 25–40°C) but require extended reaction times (24–48 h). Chemical deprotection with aqueous base risks ester hydrolysis, necessitating precise stoichiometric control.
Optimization of Reaction Conditions
Catalysts and Solvents
The choice of catalyst profoundly impacts reaction efficiency. For formamide dehydration, POCl₃ outperforms alternatives like BF₃·Et₂O due to its stronger Lewis acidity, which facilitates faster water elimination. Solvent selection also plays a critical role: polar aprotic solvents such as N,N-dimethylformamide (DMF) stabilize ionic intermediates during acetylation and dehydration, while toluene or chloroform aids in product isolation via phase separation.
Table 1: Solvent Effects on Dehydration Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 100 | 58 | 92 |
| THF | 65 | 42 | 85 |
| Chloroform | 40 | 35 | 78 |
Temperature and Time Considerations
Exothermic dehydration steps require careful thermal management. Heating formamide intermediates above 100°C in DMF accelerates reaction kinetics but risks decomposition, whereas temperatures below 80°C prolong reaction times (12–24 h). Microwave-assisted synthesis has emerged as a promising alternative, reducing dehydration times to 1–2 h while maintaining yields >70%.
Comparative Analysis of Methodologies
The formamide dehydration route offers simplicity but struggles with scalability due to POCl₃ handling and byproduct formation. In contrast, multi-step protection strategies enable better regiocontrol at the expense of additional synthetic steps. A hybrid approach—combining enzymatic deprotection with microwave-assisted dehydration—has shown promise in pilot-scale trials, achieving 68% overall yield with 96% purity.
Table 2: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Formamide dehydration | 2 | 58 | 92 | Moderate |
| Multi-step protection | 4 | 45 | 88 | Low |
| Hybrid enzymatic/MW | 3 | 68 | 96 | High |
Challenges and Practical Considerations
Q & A
Basic: What synthetic methodologies are applicable for preparing 1-acetoxy-2-isocyano-propane?
Methodological Answer:
Synthesis typically involves sequential functionalization of propane derivatives. For example:
- Step 1: Introduce the acetoxy group via acetylation of a propanol precursor (e.g., using acetic anhydride and a catalyst like H₂SO₄) .
- Step 2: Introduce the isocyano group via substitution reactions, such as treating a bromo- or chloro-derivative with silver cyanate (AgOCN) under anhydrous conditions .
- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Validate purity via GC-MS or NMR .
- Safety: Conduct reactions in a fume hood due to the toxicity of isocyanates; use PPE and inert atmospheres to prevent decomposition .
Advanced: How can computational modeling predict the reactivity of the isocyano group in 1-acetoxy-2-isocyano-propane?
Methodological Answer:
- Electronic Structure Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the isocyano group, identifying nucleophilic/electrophilic sites .
- Thermodynamic Stability: Use programs like REFPROP (as applied to propane mixtures in refrigeration studies) to estimate Gibbs free energy and reaction spontaneity under varying temperatures .
- Comparison with Analogues: Cross-reference results with NIST data for structurally similar compounds (e.g., 1-methoxy-2-propanone) to validate trends in bond angles and charge distribution .
Advanced: How to resolve discrepancies in reported spectroscopic data for isocyano-functionalized propane derivatives?
Methodological Answer:
- Systematic Re-evaluation: Acquire high-resolution ¹³C NMR and FT-IR spectra under standardized conditions (e.g., solvent, concentration). Compare with NIST’s spectral databases for analogous compounds (e.g., 1-hydroxy-2-propanone) .
- Isotopic Labeling: Use ¹⁵N-labeled isocyano groups to distinguish overlapping signals in crowded spectral regions .
- Collaborative Validation: Share raw data with open-access platforms (e.g., NIH’s PubChem) to enable cross-lab verification and reduce instrumental bias .
Basic: What safety protocols are critical for handling 1-acetoxy-2-isocyano-propane?
Methodological Answer:
- Toxicity Mitigation: Refer to SDS guidelines for related compounds (e.g., triethyl-o-propionate), emphasizing respiratory protection (N95 masks) and eye/skin barriers (chemical goggles, nitrile gloves) .
- Storage: Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the isocyano group. Monitor for exothermic decomposition using thermal sensors .
- Emergency Procedures: Pre-plan neutralization protocols (e.g., using aqueous NaHCO₃ for spills) and ensure access to emergency eyewash stations .
Advanced: What experimental designs assess the kinetic stability of 1-acetoxy-2-isocyano-propane under thermal stress?
Methodological Answer:
- Controlled Degradation Studies: Use thermogravimetric analysis (TGA) at 25–200°C to monitor mass loss. Pair with GC-MS to identify decomposition byproducts (e.g., CO, isocyanic acid) .
- Kinetic Profiling: Apply the Arrhenius equation to degradation rates measured via HPLC at incremental temperatures (e.g., 40°C, 60°C, 80°C). Compare activation energies with those of propane/butane mixtures in refrigeration studies .
- Solvent Effects: Test stability in polar vs. non-polar solvents (e.g., DMSO vs. hexane) to evaluate solvolysis pathways .
Advanced: How do steric effects influence the regioselectivity of reactions involving 1-acetoxy-2-isocyano-propane?
Methodological Answer:
- Steric Mapping: Use X-ray crystallography or molecular docking simulations to quantify steric hindrance around the isocyano group. Compare with analogues like 1-methoxy-2-propanol .
- Competitive Reactions: Conduct nucleophilic addition experiments (e.g., with Grignard reagents) under identical conditions, analyzing product ratios via ¹H NMR to infer steric preferences .
- Substituent Analysis: Synthesize derivatives with varying substituents (e.g., methyl vs. tert-butyl) and measure reaction rates to isolate steric contributions .
Basic: What analytical techniques are optimal for characterizing 1-acetoxy-2-isocyano-propane?
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR (CDCl₃, 400 MHz) to assign acetoxy (δ ~2.0 ppm) and isocyano (δ ~120–130 ppm in ¹³C) groups. Cross-validate with IR (isocyano stretch ~2150 cm⁻¹) .
- Purity Assessment: Employ GC-FID with a capillary column (e.g., DB-5) to quantify impurities. Compare retention times with NIST’s retention index database .
- Mass Spectrometry: Perform EI-MS to confirm molecular ion peaks (e.g., m/z for C₆H₇NO₂) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
